(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid

Catalog No.
S1784364
CAS No.
151586-69-5
M.F
C8H12O3
M. Wt
156.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid

CAS Number

151586-69-5

Product Name

(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid

IUPAC Name

(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid

Molecular Formula

C8H12O3

Molecular Weight

156.181

InChI

InChI=1S/C8H12O3/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H,9,10)/t6-/m0/s1

InChI Key

HERZVTMGADJIFJ-LURJTMIESA-N

SMILES

C1CCC2(CC1)C(O2)C(=O)O

Synonyms

1-Oxaspiro[2.5]octane-2-carboxylicacid,(R)-(9CI)
  • Potential as a Building Block for Drug Discovery

  • Studies as a Reference Compound

    Some commercial suppliers of 1-Oxaspiro[2.5]octane-2-carboxylic acid mention its use as a reference compound [, ]. Reference compounds are well-characterized substances used for comparison purposes in analytical chemistry, such as calibrating instruments or confirming the identity of unknown compounds.

(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid is a bicyclic compound characterized by its unique spiro structure, which consists of a fused ring system containing an ether and a carboxylic acid functional group. This compound has the molecular formula C8H12O3 and a molecular weight of approximately 168.18 g/mol. The spiro configuration contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in organic chemistry and medicinal research.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important for various synthetic applications.
  • Substitution Reactions: Nucleophilic substitution can occur at the carboxylate group, allowing for the introduction of different functional groups.

Research indicates that (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid may exhibit various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial and fungal strains.
  • Pharmacological Potential: Investigations into its role as a MetAP-2 inhibitor highlight its possible therapeutic applications in treating diseases related to protein synthesis and cellular growth regulation .

Several synthesis methods have been developed for (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid:

  • Starting Materials: The synthesis often begins with readily available spirocyclic precursors.
  • Reagents: Common reagents include strong acids or bases for catalysis, along with oxidizing or reducing agents depending on the desired transformation.
  • Reaction Conditions: Controlled temperature and pressure conditions are essential to ensure high yields and purity of the final product.

(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer research.
  • Material Science: The compound may also find applications in creating specialty chemicals and materials due to its unique structural properties.

Interaction studies involving (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research into its mechanism of action reveals interactions with specific enzymes, particularly those involved in metabolic processes.
  • Receptor Binding: Studies are ongoing to evaluate how this compound interacts with cellular receptors, which could elucidate its pharmacological effects.

(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylateContains an ester groupExhibits different solubility and reactivity profiles
6-Oxaspiro[2.5]octane-1-carboxylic acidLacks the ester functionalityMay have different biological activity due to structure
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylateContains a nitrogen atom in the spiro ringAlters chemical reactivity and potential biological effects

The uniqueness of (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid lies in its specific structural features that influence both its chemical behavior and biological activity, making it a valuable compound for research across multiple disciplines.

XLogP3

1.1

Dates

Modify: 2023-07-20

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